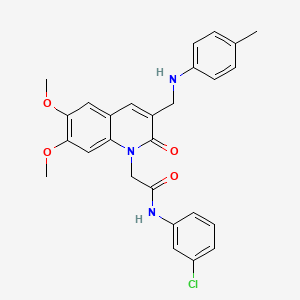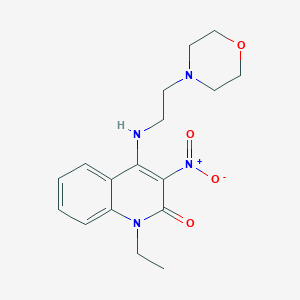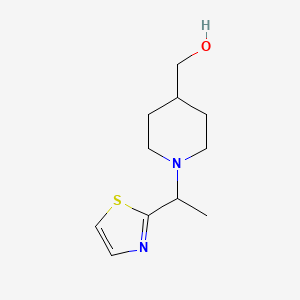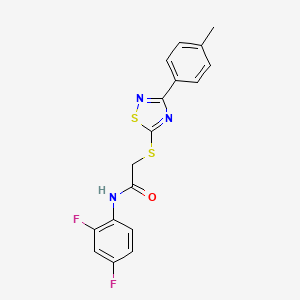
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful for studying the mechanism of action of this enzyme and for developing new drugs that target it. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
- Research on quinolines and related fused pyridines emphasizes the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds, highlighting the potential of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide for use in synthesizing novel organic molecules with specific biological or chemical properties (Hayes & Meth–Cohn, 1979).
Optical and Electronic Properties
- Pyridyl substituted benzamides have been studied for their aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, suggesting applications in materials science, specifically in the development of new luminescent materials and sensors (Srivastava et al., 2017).
Analytical and Pharmaceutical Applications
- The nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including pyridine derivatives, demonstrates the relevance of such compounds in analytical chemistry for separating and analyzing pharmaceutical ingredients (Ye et al., 2012).
Metabolic Studies
- A study on the absorption, distribution, metabolism, and excretion of GDC-0449, a molecule containing a pyridin-2-yl moiety, provides insight into the metabolic fate of similar compounds in biological systems, indicating potential applications in drug development and pharmacokinetics (Yue et al., 2011).
Antimicrobial Activity
- Research on new quinazolinone derivatives with a benzothiophene moiety shows antimicrobial activity, suggesting that structurally related compounds like this compound may possess similar biological activities and could be explored for potential antimicrobial applications (Naganagowda & Petsom, 2011).
Propiedades
IUPAC Name |
4-chloro-N-pyridin-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-14-6-5-12(16(21)19-13-4-3-7-18-11-13)10-15(14)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVKFKWNREJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)



![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)




![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)